5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid hydrochloride
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Overview
Description
5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid hydrochloride is a compound that features a triazole ring and a furoic acid moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the triazole ring, known for its biological activity, makes this compound a valuable candidate for further research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid hydrochloride typically involves the reaction of 1H-1,2,4-triazole with a suitable furoic acid derivative under specific conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the triazole, followed by nucleophilic substitution with a furoic acid chloride. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The furoic acid moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furoic acid moiety typically yields carboxylic acids, while reduction of the triazole ring can produce various triazoline derivatives .
Scientific Research Applications
5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which may inhibit enzyme activity or modulate receptor function. The furoic acid moiety can interact with biological membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids: Known for their anticancer properties.
1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones: Evaluated for their cytotoxic activities.
1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones: Studied for their potential as anticancer agents.
Uniqueness
5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid hydrochloride is unique due to the combination of the triazole ring and furoic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development .
Properties
IUPAC Name |
5-(1,2,4-triazol-1-ylmethyl)furan-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3.ClH/c12-8(13)7-2-1-6(14-7)3-11-5-9-4-10-11;/h1-2,4-5H,3H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCAXUSQZNFOPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CN2C=NC=N2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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